(1R,5R)-bicyclo[3.2.1]octan-2-one
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Overview
Description
(1R,5R)-bicyclo[3.2.1]octan-2-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound consists of a bicyclo[3.2.1]octane framework with a ketone functional group at the 2-position. Its rigid structure and stereochemistry contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-bicyclo[3.2.1]octan-2-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a cyclopentadiene derivative reacts with a suitable dienophile to form the bicyclic framework. The reaction conditions typically include elevated temperatures and the use of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-bicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,5R)-bicyclo[3.2.1]octan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,5R)-bicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The rigid bicyclic structure also plays a role in determining its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride: A similar bicyclic compound with an azabicyclo framework.
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Another bicyclic compound with an oxa-azabicyclo structure
Uniqueness
(1R,5R)-bicyclo[3.2.1]octan-2-one is unique due to its specific stereochemistry and the presence of a ketone functional group. This combination of features contributes to its distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,5R)-bicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
SXFPXZSENHPCSH-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CCC2=O |
Canonical SMILES |
C1CC2CC1CCC2=O |
Origin of Product |
United States |
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